molecular formula C16H11BrClF3N2O2S B3680155 5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide

5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B3680155
M. Wt: 467.7 g/mol
InChI Key: CIEMKFVKKADJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, including halogenation, acylation, and cyclization reactions. One common method starts with the preparation of 2-chlorobenzoic acid, which undergoes bromination and subsequent reactions to introduce the trifluoromethyl group and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as palladium-catalyzed coupling reactions and controlled reaction environments to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: Shares similar halogenation patterns but differs in its core structure.

    N,N-Dimethyl 5-bromo-2-chlorobenzamide: Similar in terms of halogenation but has different functional groups.

    5-bromo-2-chlorophenol: Similar halogenation but lacks the trifluoromethyl group

Properties

IUPAC Name

5-bromo-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClF3N2O2S/c1-25-13-5-3-9(17)7-10(13)14(24)23-15(26)22-12-6-8(16(19,20)21)2-4-11(12)18/h2-7H,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEMKFVKKADJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.